![molecular formula C21H20N4O3S B2934775 7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203281-28-0](/img/structure/B2934775.png)
7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one
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Description
The compound “7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a morpholino group, a phenethyl group, and a thiazolo[4,5-d]pyridazin-4(5H)-one ring .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving various reagents . For instance, furan derivatives can be synthesized by reacting anilines with furfural .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, morpholino group, phenethyl group, and thiazolo[4,5-d]pyridazin-4(5H)-one ring would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Furan derivatives, for example, can undergo a variety of reactions, including cycloaddition and nucleophilic substitution .Scientific Research Applications
Antibacterial Agents
Furan derivatives have been recognized for their antibacterial properties, particularly against Gram-positive bacteria. Compounds similar to the one have shown potent inhibitory activity against multidrug-resistant clinical isolates. For instance, certain furan derivatives bearing a rhodanine moiety have exhibited minimum inhibitory concentration (MIC) values in the range of 2–16 μg/mL . This suggests that our compound could be developed as a new class of antibacterial agents, especially in the fight against antibiotic resistance.
Anticancer Therapeutics
The structural features of furan-containing compounds, such as the one being analyzed, allow for fine-tuning to target specific cancer cell lines. Research indicates that furan-pyridine amidines can be optimized for precision anticancer therapy . By modifying the dichlorophenyl ring, it’s possible to modulate potency and toxicity, potentially leading to clinical candidates with enhanced selectivity and wider therapeutic windows.
Cytotoxicity Studies
Understanding the cytotoxic effects of chemical compounds is vital for drug development. Furan derivatives have been evaluated for their cytotoxicity toward cell lines such as HeLa cells. Low levels of toxicity are promising for the therapeutic application of these compounds, as they suggest a higher safety profile for human use .
Molecular Modeling and Drug Design
The compound’s structure allows for computational assessments to understand its electronic structure and chemical reactivity. Such studies are essential for drug design, as they can predict how the compound interacts with biological targets. Molecular modeling can guide the synthesis of analogs with improved efficacy and reduced side effects .
Synthesis of Novel Pyrimidines
Furan derivatives can serve as precursors in the synthesis of novel pyrimidines, which are important in medicinal chemistry. Pyrimidines have a wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory effects. The versatility of furan derivatives in synthesizing such compounds expands the possibilities for new drug discovery .
properties
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-20-18-19(29-21(22-18)24-10-13-27-14-11-24)17(16-7-4-12-28-16)23-25(20)9-8-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUZJPGBOLAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CCC4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one |
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